(2-fluorophenyl) trifluoromethanesulfonate

Description

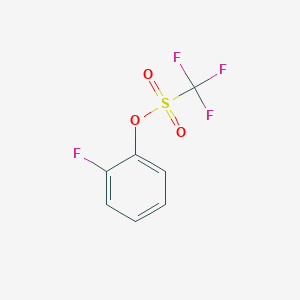

Structure

3D Structure

Properties

IUPAC Name |

(2-fluorophenyl) trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O3S/c8-5-3-1-2-4-6(5)14-15(12,13)7(9,10)11/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHVKUUJFNKEAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OS(=O)(=O)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Elucidation of 2 Fluorophenyl Trifluoromethanesulfonate Transformations

Nucleophilic Displacement Reactions of the Trifluoromethanesulfonate (B1224126) Group

The triflate moiety (-OTf) is an exceptional leaving group due to the strong electron-withdrawing nature of the trifluoromethyl group, which stabilizes the resulting triflate anion through resonance and induction. This property makes the ipso-carbon atom of the benzene (B151609) ring highly electrophilic and susceptible to nucleophilic attack, primarily through transition metal-catalyzed pathways. Direct nucleophilic aromatic substitution (SNAr) is generally difficult for aryl triflates unless the ring is highly activated with additional strong electron-withdrawing groups.

Formation of Carbon-Nucleophile Bonds via Triflate Displacement

The primary utility of (2-fluorophenyl) trifluoromethanesulfonate lies in its application as an electrophile in cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions typically proceed via an oxidative addition-reductive elimination cycle catalyzed by a transition metal, most commonly palladium or nickel complexes.

Carbon-Carbon Bond Formation:

Suzuki-Miyaura Coupling: This reaction couples the aryl triflate with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl structure. For (2-fluorophenyl) trifluoromethanesulfonate, this provides a route to synthesize 2-fluoro-substituted biphenyls. The reaction is typically catalyzed by a palladium(0) species with a phosphine (B1218219) ligand. nsf.govnih.govclaremont.edumdpi.com

Sonogashira Coupling: This reaction involves the coupling of the aryl triflate with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to yield an arylated alkyne. wikipedia.orgresearchgate.netorganic-chemistry.orgnih.gov This provides a direct method for introducing an alkynyl group at the C1 position of the fluorinated ring.

Nickel-Catalyzed Cross-Electrophile Coupling: Aryl triflates can be coupled with alkyl halides in nickel-catalyzed reductive cross-electrophile reactions to form C(sp²)-C(sp³) bonds. nih.govacs.orgorganic-chemistry.org

Carbon-Heteroatom Bond Formation:

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds by coupling the aryl triflate with a primary or secondary amine. nih.govsci-hub.ruresearchgate.netwikipedia.org This allows for the synthesis of 2-fluoro-substituted anilines and their derivatives. Bidentate phosphine ligands like BINAP and DPPF were instrumental in extending the scope of this reaction to aryl triflates. wikipedia.org

C-O and C-S Bond Formation: Palladium-catalyzed methods also exist for the formation of aryl ethers and thioethers from aryl triflates by coupling with alcohols and thiols, respectively. Reactions of magnesium alkoxides with triflates have been shown to produce ethers under mild conditions. researchgate.net Nickel catalysis can also be employed for the synthesis of thioesters from aryl triflates. acs.orgorganic-chemistry.org

The following table summarizes common cross-coupling reactions involving aryl triflates.

| Reaction Name | Nucleophile Source | Bond Formed | Typical Catalyst System |

| Suzuki-Miyaura | Ar'B(OH)₂ / Ar'B(OR)₂ | C-C (Aryl-Aryl) | Pd(0) complex + Base (e.g., K₃PO₄) |

| Sonogashira | R-C≡CH | C-C (Aryl-Alkynyl) | Pd(0) complex + Cu(I) salt + Base |

| Buchwald-Hartwig | R₂NH | C-N (Aryl-Amine) | Pd(0) complex + Base (e.g., Cs₂CO₃) |

| Etherification | R-OH / R-OMgX | C-O (Aryl-Ether) | Pd or Ni catalyst / Uncatalyzed |

| Thioetherification | R-SH | C-S (Aryl-Thioether) | Pd or Ni catalyst |

Regioselectivity and Stereoselectivity in Substitution Pathways

Regioselectivity: For (2-fluorophenyl) trifluoromethanesulfonate, the primary site of reactivity in cross-coupling reactions is the carbon atom attached to the triflate group. The C-OTf bond is significantly more reactive towards oxidative addition by palladium(0) or nickel(0) catalysts than the C-F bond. The C-F bond is one of the strongest in organic chemistry and is generally inert to these catalysts under typical cross-coupling conditions. nih.gov This difference in reactivity allows for highly regioselective displacement of the triflate group while leaving the ortho-fluoro substituent intact.

Studies on substrates containing both a triflate and a chloride group have demonstrated exclusive cross-coupling at the triflate position under specific ligand-free palladium catalysis conditions, highlighting the profound difference in reactivity between a triflate and a halogen. nsf.gov This principle ensures that reactions of (2-fluorophenyl) trifluoromethanesulfonate proceed selectively at the C1 position.

Stereoselectivity: As the reaction center at the aromatic ring is planar, the concept of stereoselectivity (e.g., inversion or retention of configuration) is not applicable in the same way as it is for sp³-hybridized carbons. However, in reactions involving chiral ligands on the metal catalyst, it is possible to induce atropisomeric chirality in sterically hindered biaryl products, although this is less common for substrates with a small ortho-substituent like fluorine.

Electrophilic Activation and Derived Reactivity

While the dominant reactivity of (2-fluorophenyl) trifluoromethanesulfonate involves the triflate as a leaving group, the aromatic ring itself can undergo electrophilic aromatic substitution (SEAr). The outcome of such reactions is governed by the directing effects of the two existing substituents: the fluorine atom and the triflate group.

Triflate (-OTf): The triflate group is a strongly deactivating group due to the powerful inductive effect of the -SO₂CF₃ moiety. It is considered a meta-directing group.

| Substituent | Inductive Effect | Resonance Effect | Directing Effect | Activity |

| -F (Fluoro) | -I (Strong) | +R (Weak) | Ortho, Para | Deactivating |

| -OTf (Triflate) | -I (Very Strong) | -R (Weak) | Meta | Strongly Deactivating |

Pathways of Decomposition and Stability Considerations

Aryl triflates are generally considered to be chemically robust compounds. They exhibit significant thermal stability and are often stable to air and moisture, allowing for purification by chromatography and storage under normal laboratory conditions. acs.orgreddit.com The stability, however, can be influenced by the other substituents on the aryl ring. reddit.com

The primary pathway for decomposition is hydrolysis of the sulfonate ester bond to yield the corresponding phenol (B47542) (2-fluorophenol) and trifluoromethanesulfonic acid. This process is generally slow under neutral conditions but can be accelerated in the presence of strong acids or bases, or at elevated temperatures, particularly in aqueous media. In some palladium-catalyzed reactions where the desired cross-coupling is slow, hydrolysis of the triflate to the phenol can be a competing side reaction. nsf.gov

Despite their general stability, it is common practice to use aryl triflates immediately after preparation, particularly if they are to be used in sensitive catalytic reactions where the presence of trace amounts of water or triflic acid could be detrimental. reddit.com

Fundamental Mechanistic Investigations in Related Aryl Triflate Chemistry

The extensive use of aryl triflates in catalysis has prompted numerous mechanistic studies to understand their mode of action. The key step in their transformation in cross-coupling reactions is the oxidative addition to a low-valent transition metal center.

Oxidative Addition Processes in Transition Metal-Catalyzed Reactions

Oxidative addition of an aryl triflate (Ar-OTf) to a metal center, typically Pd(0) or Ni(0), is the initial and often rate-determining step in cross-coupling cycles. This process involves the cleavage of the C-OTf bond and the formation of a new aryl-metal and metal-triflate bond, with the metal being oxidized from a lower to a higher oxidation state (e.g., Pd(0) to Pd(II)).

Mechanistic Pathways: Two primary mechanisms are considered for the oxidative addition of aryl triflates: a three-centered concerted mechanism and a two-step nucleophilic displacement (SNAr-like) mechanism . chemrxiv.org

Concerted Mechanism: Involves the direct, simultaneous insertion of the metal into the C-O bond through a three-membered transition state.

Nucleophilic Displacement: Involves the nucleophilic attack of the electron-rich metal center on the electrophilic ipso-carbon of the aryl triflate, leading to a charged intermediate or transition state, followed by the departure of the triflate anion.

Kinetic and computational studies have shown that for aryl triflates, the nucleophilic displacement pathway at a bis-ligated metal center (e.g., PdL₂) is generally favored. chemrxiv.org This preference is attributed to the stability of the triflate as an anion and the inability of the oxygen atom to effectively donate electron density to the palladium center, which disfavors the concerted pathway. chemrxiv.orgchemrxiv.org

Kinetic Studies: Kinetic investigations on the oxidative addition of phenyl triflate to Pd(BINAP)₂ have shown that the reaction mechanism can be complex. acs.orgberkeley.eduresearchgate.net At low concentrations of the aryl triflate, the reaction is first-order in the aryl triflate and inverse first-order in the concentration of free phosphine ligand, suggesting that dissociation of a ligand from the PdL₂ complex to form a more reactive 14-electron PdL species is a key step. acs.orgberkeley.edu At high concentrations of the aryl triflate, the reaction rate becomes zero-order in the electrophile, with the rate being determined solely by the rate of ligand dissociation. acs.orgberkeley.edu

The product of the oxidative addition is a cationic aryl-palladium(II) complex, such as [(L)₂Pd(Ar)]⁺OTf⁻. acs.orgberkeley.edu The rate of this addition is also influenced by the polarity of the solvent, with more polar solvents accelerating the reaction, which is consistent with a polar, nucleophilic displacement-type transition state. berkeley.edu

Radical Intermediates and Single Electron Transfer (SET) Mechanisms

While ionic pathways dominate many transformations of aryl triflates, the generation of radical intermediates from these precursors through single electron transfer (SET) mechanisms has emerged as a significant area of research. These approaches provide alternative pathways for bond formation and functionalization, often under mild conditions. The cleavage of the C–O or S–O bond in aryl triflates can be induced to proceed homolytically, giving rise to aryl or aryloxy radicals, which can then engage in a variety of subsequent reactions.

Recent studies have demonstrated that aryl triflates, which are readily accessible from phenols, can serve as effective progenitors of aryl radicals. acs.org One notable method involves the use of sodium iodide as a soft electron donor, facilitated by light, to achieve the conversion of aryl triflates to aryl radicals. acs.org This transition-metal-free approach highlights the potential for generating these reactive intermediates under relatively gentle conditions.

In the realm of on-surface chemistry, the reactivity of aryl triflates has been explored to facilitate C-C coupling reactions. researchgate.net It has been shown that the triflate group in aryl triflates can be selectively removed on a Cu(111) surface. researchgate.net The proposed cascade reaction involves the initial cleavage of the trifluoromethyl sulfonyl group to produce an aryloxy radical. researchgate.net This intermediate is subsequently deoxygenated to form the corresponding aryl radical, which can then participate in coupling reactions. researchgate.net

The synergy of photoredox catalysis with transition metal catalysis has also provided powerful tools for the generation of radical species from aryl triflates. Visible-light-induced palladium catalysis has been successfully employed for the intramolecular C-H arylation of amides. nih.gov This process operates through the cleavage of the C(sp²)–O bond, leading to the formation of hybrid aryl Pd-radical intermediates. nih.gov Similarly, photoredox/nickel dual catalysis has been utilized for the cross-coupling of aryl triflates with various partners, a process that proceeds via radical intermediates. acs.orgsemanticscholar.org These methods underscore the versatility of aryl triflates in radical-mediated transformations.

An organic neutral super-electron-donor has also been shown to convert aryl triflate esters to the corresponding phenols. rsc.org Mechanistic studies using ¹⁸O labeled DMF as a solvent indicated that the C–O bond remains intact, suggesting that the reaction proceeds through the cleavage of the S–O bond, a testament to the potent reducing capability of the electron donor. rsc.org

The following table summarizes key findings from studies on the generation of radical intermediates from aryl triflates:

| Method | Reagents/Conditions | Intermediate Species | Key Findings | Reference |

| SET Reduction | Sodium Iodide, Light | Aryl Radical | Enables the synthesis of aryl boronates and aryl iodides in a transition-metal-free manner at room temperature. acs.org | acs.org |

| On-Surface Chemistry | Cu(111) Surface, Heat | Aryloxy Radical, Aryl Radical | Stepwise removal of the triflate group to form an aryloxy radical, followed by deoxygenation to an aryl radical for subsequent C-C coupling. researchgate.net | researchgate.net |

| Photoredox/Palladium Catalysis | Pd Catalyst, Visible Light | Hybrid Aryl Pd-Radical | Facilitates intramolecular C-H arylation of amides through C(sp²)–O bond cleavage. nih.gov | nih.gov |

| Photoredox/Nickel Catalysis | Ni Catalyst, Photoredox Catalyst, Visible Light | Alkyl Radical, Aryl Radical | Achieves C(sp²)–C(sp³) cross-coupling of aryl triflates with alkylbis(catecholato)silicates. acs.orgsemanticscholar.org | acs.orgsemanticscholar.org |

| Super Electron-Donor Reduction | Bis-pyridinylidene, DMF | - | Cleavage of the S–O bond to deprotect aryl triflates to phenols. rsc.org | rsc.org |

Applications of 2 Fluorophenyl Trifluoromethanesulfonate As a Building Block in Complex Chemical Synthesis

Utilization as a Precursor in Cross-Coupling Methodologies

The triflate group of (2-fluorophenyl) trifluoromethanesulfonate (B1224126) is analogous in reactivity to a halide in many transition metal-catalyzed reactions, establishing the compound as a key precursor in modern cross-coupling chemistry. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds under conditions that are often milder and more functional-group tolerant than those required for traditional organohalides.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and aryl triflates are well-established as effective electrophilic partners. These reactions provide a powerful means for constructing biaryl systems and other arylated products. The C-O bond of the triflate is readily activated by a palladium(0) catalyst, initiating a catalytic cycle that can involve various organometallic nucleophiles.

While specific literature detailing the use of (2-fluorophenyl) trifluoromethanesulfonate is not abundant, the general reactivity of aryl triflates in palladium-catalyzed couplings is extensively documented. lookchem.com For instance, reactions such as the Suzuki, Stille, and Heck couplings effectively utilize aryl triflates to form new carbon-carbon bonds. dicp.ac.cn Similarly, Buchwald-Hartwig amination allows for the formation of C-N bonds. The reactivity of the triflate group is often comparable to that of an aryl iodide, making it a valuable alternative, especially when the corresponding aryl iodide is less accessible or stable. The presence of the ortho-fluoro substituent on the phenyl ring can influence the electronic nature of the aromatic system and, consequently, the kinetics and outcome of the coupling reaction.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of Aryl Triflates

| Aryl Triflate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Phenyl triflate | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Biphenyl | dicp.ac.cn |

| 4-Methoxyphenyl triflate | Tributyl(vinyl)tin | Pd(PPh₃)₄ | 4-Vinylanisole | |

| Naphthyl triflate | Aniline | Pd₂(dba)₃ / BINAP | N-Phenylnaphthalen-2-amine | nih.gov |

This table presents general examples of palladium-catalyzed reactions with various aryl triflates to illustrate the expected reactivity.

Nickel catalysis has emerged as a powerful and often more cost-effective alternative to palladium for many cross-coupling reactions. One notable application is the transformation of aryl triflates into aryl halides, a process known as triflate-halide exchange. researchgate.net This reaction is synthetically valuable as it allows for the conversion of readily available phenols (the precursors to triflates) into aryl halides, which are themselves versatile substrates for a vast array of subsequent transformations.

Recent advancements have demonstrated that nickel catalysts, often in combination with specific ligands like 2,2'-bipyridine, can efficiently facilitate the exchange of a triflate group for a halide (e.g., Cl, Br, I). researchgate.netnih.gov An electrochemically driven, nickel-catalyzed halogen exchange has been reported for a range of unsaturated triflates. nih.gov This methodology allows for the conversion of a C-OTf bond to a C-Cl bond, which can modify the properties of drug candidates or block undesired reactivity. nih.gov While (2-fluorophenyl) trifluoromethanesulfonate is not explicitly cited in these studies, its structure is consistent with substrates that undergo this type of transformation.

Table 2: Examples of Nickel-Catalyzed Reactions Involving Aryl Triflates

| Aryl Triflate Substrate | Reagent | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Naphthyl triflate | NaI | Ni(cod)₂ | 2-Iodonaphthalene | researchgate.net |

| Phenyl triflate | KCN | Ni(PPh₃)₄ | Benzonitrile | rsc.org |

| Various Aryl Triflates | Aryl Tosylates | Ni(cod)₂ / Pd(dba)₂ | Biaryls | dicp.ac.cn |

This table showcases the versatility of nickel catalysts in activating aryl triflates for various transformations.

Intermediate in the Construction of Fluorinated Molecular Scaffolds

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science to enhance properties such as metabolic stability, binding affinity, and lipophilicity. youtube.com (2-Fluorophenyl) trifluoromethanesulfonate is an important intermediate for creating more complex fluorinated structures, as it allows for the direct introduction of the 2-fluorophenyl unit.

As a fluorinated building block, (2-fluorophenyl) trifluoromethanesulfonate provides a direct route to more complex fluorinated aromatic and heteroaromatic systems via the cross-coupling reactions discussed previously (Section 4.1). By participating in reactions like the Suzuki or Buchwald-Hartwig couplings, the 2-fluorophenyl moiety can be appended to a wide variety of molecular scaffolds. This "late-stage" introduction of the fluorinated ring is a powerful strategy in drug discovery, allowing for the rapid synthesis of analog libraries with modified physicochemical properties. ossila.comnih.gov The synthesis of fluorinated heteroaromatics is of particular importance, as these motifs are prevalent in many FDA-approved drugs. nih.govunipa.it

(2-Fluorophenyl) trifluoromethanesulfonate can also be utilized in the synthesis of hypervalent iodine reagents, specifically diaryliodonium triflates. These salts are powerful arylating agents in their own right, capable of transferring an aryl group to a wide range of nucleophiles under mild, often metal-free, conditions.

Research has demonstrated a one-pot synthesis of diaryliodonium triflates from aryl iodides and arenes, using an oxidant like m-chloroperbenzoic acid (m-CPBA) and trifluoromethanesulfonic acid (TfOH). nih.govacs.org In a relevant example, (2-Fluorophenyl)(mesityl)iodonium trifluoromethanesulfonate was successfully synthesized, showcasing the utility of fluorinated precursors in generating these valuable reagents. nih.govacs.org The triflate anion in these salts is derived from the triflic acid used in the reaction, but the principle demonstrates the compatibility of the fluorophenyl moiety within these synthetic schemes. The general method provides a practical route to both symmetrical and unsymmetrical diaryliodonium salts. organic-chemistry.orgdiva-portal.org

Table 3: Synthesis of Representative Diaryliodonium Triflates

| Aryl Iodide | Arene Partner | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Iodofluorobenzene | Mesitylene | m-CPBA, TfOH, DCE | (2-Fluorophenyl)(mesityl)iodonium triflate | 37% | nih.govacs.org |

| 4-Iodotoluene | Mesitylene | m-CPBA, TfOH, DCE | Mesityl(p-tolyl)iodonium triflate | 85% | acs.org |

| Iodobenzene | Thiophene | m-CPBA, TfOH, DCE | Phenyl(thiophen-2-yl)iodonium triflate | 43% | acs.org |

This table highlights the synthesis of various diaryliodonium triflates, including a specific example derived from a 2-fluorophenyl precursor.

Role in Asymmetric Synthesis and Chiral Ligand Development

Asymmetric synthesis is a critical field focused on the stereoselective creation of chiral molecules. researchgate.netnih.gov Chiral ligands, which coordinate to metal catalysts, are often central to achieving high levels of enantioselectivity.

A thorough review of the current scientific literature does not indicate a direct or prominent role for (2-fluorophenyl) trifluoromethanesulfonate itself in asymmetric synthesis or as a foundational component in the development of widely used chiral ligands. researchgate.netchemrxiv.orgnih.govoaepublish.com While fluorinated motifs are sometimes incorporated into the structure of chiral ligands to modulate their electronic properties or steric bulk, the specific 2-fluorophenyl group derived from this particular triflate is not a commonly cited component in seminal or recent reports on chiral ligand design. Its primary utility remains as a precursor for introducing the 2-fluorophenyl group into larger achiral or chiral target molecules through the cross-coupling and arylation reactions described in the preceding sections.

Conversion of Hydroxyl Groups into Effective Leaving Groups for Chiral Systems

The transformation of a hydroxyl group into a better leaving group is a foundational strategy in organic synthesis, particularly in stereospecific reactions where the configuration of a chiral center must be controlled. The triflate group is one of the most potent leaving groups known, facilitating nucleophilic substitution reactions, often with inversion of stereochemistry (SN2 mechanism). The synthesis of triflates from alcohols is typically achieved by reaction with triflic anhydride (B1165640) or other triflylating agents in the presence of a base.

While the direct application of (2-fluorophenyl) trifluoromethanesulfonate for this purpose is not a standard method—as the compound itself is an aryl triflate and not a triflylating agent for alcohols—the principles of triflate chemistry are central. In the context of chiral systems, the conversion of a chiral alcohol to a chiral triflate is a critical step. For instance, in the synthesis of complex molecules, a secondary alcohol in a chiral environment can be converted to its corresponding triflate. This transformation activates the carbon atom for substitution by a wide range of nucleophiles, proceeding with high stereoselectivity.

Detailed research into the specific use of a fluorinated aryl triflate like (2-fluorophenyl) trifluoromethanesulfonate to facilitate such conversions in chiral systems is not widely reported in publicly accessible literature. The reactivity of aryl triflates is generally centered on cross-coupling reactions where the triflate group is displaced by a metal-catalyzed process, rather than acting as a reagent to activate other hydroxyl groups.

| Reactant (Chiral Alcohol) | Reagent | Product (Chiral Triflate) | Stereochemistry | Typical Yield (%) |

| Generic Secondary Alcohol (R,R')-CHOH | Triflic Anhydride, Pyridine (B92270) | (R,R')-CHOTf | Inversion (in subsequent SN2) | >90 |

This table illustrates a general transformation for which specific examples involving (2-fluorophenyl) trifluoromethanesulfonate as a reagent are not available in the literature.

Integration into Aminophosphine (B1255530) Synthesis

Chiral aminophosphines are a crucial class of ligands in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. The synthesis of these ligands often involves the formation of a phosphorus-nitrogen bond or the construction of a chiral backbone to which the phosphine (B1218219) and amine functionalities are attached.

The integration of a (2-fluorophenyl) moiety into an aminophosphine structure could be envisioned through cross-coupling reactions where the triflate group of (2-fluorophenyl) trifluoromethanesulfonate is substituted. For example, a palladium-catalyzed coupling reaction between (2-fluorophenyl) trifluoromethanesulfonate and an aminophosphine precursor bearing a suitable functional group (e.g., a boronic acid or a secondary phosphine) could potentially lead to the desired chiral ligand.

However, a thorough review of the scientific literature does not provide specific instances of (2-fluorophenyl) trifluoromethanesulfonate being used as a direct building block in the synthesis of aminophosphines. The synthesis of N-aryl aminophosphines more commonly proceeds through nucleophilic aromatic substitution (SNAr) reactions on highly electron-deficient aryl halides or through metal-catalyzed N-arylation reactions. While aryl triflates are well-established partners in various cross-coupling reactions, their specific application for the synthesis of aminophosphine ligands from (2-fluorophenyl) trifluoromethanesulfonate is not a documented pathway.

| Aryl Component | Phosphine/Amine Component | Coupling Method | Product Type |

| (2-Fluorophenyl) trifluoromethanesulfonate | Generic Aminophosphine Precursor | Hypothetical Pd-catalyzed Cross-Coupling | Chiral Aminophosphine |

This table represents a hypothetical synthetic route, as concrete research findings for this specific transformation are not available.

Spectroscopic Characterization and Computational Analysis of 2 Fluorophenyl Trifluoromethanesulfonate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Reaction Monitoring

NMR spectroscopy is a cornerstone for the characterization of organic molecules, providing detailed information about the chemical environment, connectivity, and through-space proximity of magnetically active nuclei. For (2-fluorophenyl) trifluoromethanesulfonate (B1224126), which contains ¹H, ¹³C, and ¹⁹F nuclei, multinuclear NMR techniques are particularly powerful.

The complete characterization of (2-fluorophenyl) trifluoromethanesulfonate is achieved through a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Each nucleus provides unique insights into the molecular structure.

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern for the four aromatic protons on the phenyl ring. The presence of the ortho-fluorine atom and its coupling to adjacent protons (³JHF) will significantly influence the splitting patterns. Based on data for the analogous compound 4-fluorophenyl trifluoromethanesulfonate, which shows signals between δ 7.02 and 7.19 ppm, the protons of the 2-fluoro isomer are also expected in the δ 7.0-7.5 ppm region. rsc.org The specific chemical shifts and multiplicities would allow for the assignment of each proton in the aromatic system.

¹³C NMR: The ¹³C NMR spectrum will display signals for the six aromatic carbons and the carbon of the trifluoromethanesulfonate (triflate) group. The triflate carbon (CF₃) typically appears as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). For instance, the CF₃ carbon in trifluoromethanesulfonyl chloride resonates at δ 119.2 ppm (q, ¹JCF ≈ 326 Hz). The aromatic carbons will show distinct chemical shifts, with the carbon directly bonded to the fluorine atom (C2) exhibiting a large one-bond C-F coupling constant (¹JCF). The other aromatic carbons will show smaller two-, three-, and four-bond couplings (ⁿJCF). nih.gov

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative, as it is expected to show two distinct signals: one for the fluorine atom on the phenyl ring and another for the three equivalent fluorine atoms of the triflate group. wikipedia.org The triflate group consistently shows a sharp singlet in the region of δ -77 to -79 ppm (relative to CFCl₃). wiley-vch.dersc.org The signal for the fluorine atom attached to the aromatic ring is expected at a significantly different chemical shift, characteristic of aryl fluorides, and will appear as a multiplet due to coupling with neighboring aromatic protons. thermofisher.com The high sensitivity and large chemical shift dispersion of ¹⁹F NMR make it an excellent tool for identifying fluorinated compounds. wikipedia.orgbiophysics.org

Table 1: Predicted NMR Spectroscopic Data for (2-Fluorophenyl) trifluoromethanesulfonate

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |

|---|---|---|

| ¹H | 7.0 - 7.5 | Multiplets (m) |

| ¹³C | 115 - 160 (Aromatic), ~119 (CF₃) | Doublets and Multiplets (ⁿJCF), Quartet (¹JCF ≈ 326 Hz) |

| ¹⁹F | -110 to -140 (Ar-F), -77 to -79 (CF₃SO₃) | Multiplet (Ar-F), Singlet (s) (CF₃) |

Real-time, or in situ, NMR spectroscopy is a powerful technique for monitoring the progress of chemical reactions, allowing for the determination of reaction kinetics and the detection of transient intermediates. mit.educardiff.ac.uk The synthesis of (2-fluorophenyl) trifluoromethanesulfonate from 2-fluorophenol (B130384) and triflic anhydride (B1165640) can be monitored by acquiring NMR spectra at regular intervals directly from the reaction mixture. organic-chemistry.org

By integrating the signals corresponding to the starting material (2-fluorophenol) and the product, a kinetic profile of the reaction can be constructed. For example, ¹⁹F NMR is particularly suitable for this purpose due to its high sensitivity and the distinct, well-resolved signals of the triflate group in the product. acs.org This approach allows for the optimization of reaction conditions such as temperature, concentration, and catalyst loading by providing immediate feedback on the reaction's progress and the formation of any byproducts. mit.edu

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of NMR signals and the definitive confirmation of the molecular structure. epfl.ch

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the scalar coupling network between the protons on the aromatic ring. Cross-peaks would appear between signals of adjacent protons, allowing for a sequential "walk" around the ring to assign each proton's position relative to the others. epfl.ch

HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): An HSQC or HETCOR experiment correlates proton signals with the signals of the carbons to which they are directly attached. This would definitively link each proton signal on the phenyl ring to its corresponding carbon atom. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it reveals correlations between protons and carbons over two or three bonds. This technique can be used to identify the quaternary (non-protonated) carbons. Most importantly, long-range correlations can be observed between the protons on the phenyl ring and the carbon of the triflate group, as well as between the ring protons and the fluorine-bearing carbon (C2). Specialized HMBC experiments can also detect long-range ¹⁹F-¹³C and ¹⁹F-¹H couplings, which would provide unequivocal evidence for the ortho substitution pattern by connecting the phenyl ring system to the fluorine substituent. nih.goved.ac.ukresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information on the functional groups and bonding arrangements within a molecule by probing its vibrational modes. nih.gov For (2-fluorophenyl) trifluoromethanesulfonate, these techniques are used to identify characteristic group frequencies.

The IR and Raman spectra are expected to be dominated by strong absorptions corresponding to the vibrations of the triflate moiety. Key vibrational modes include:

SO₂ Stretching: Strong bands corresponding to the asymmetric and symmetric stretching of the S=O bonds are expected in the regions of 1410-1450 cm⁻¹ and 1200-1250 cm⁻¹, respectively. researchgate.net

CF₃ Stretching: Intense bands associated with the stretching vibrations of the C-F bonds of the trifluoromethyl group typically appear in the 1200-1300 cm⁻¹ range.

S-O-C Linkage: Vibrations associated with the S-O-C linkage are expected in the fingerprint region, typically around 1030 cm⁻¹ (S-O stretch) and 930 cm⁻¹ (O-C stretch).

Aromatic Ring and C-F Vibrations: The spectrum will also feature bands characteristic of the 2-fluorophenyl group, including aromatic C-H stretching above 3000 cm⁻¹, aromatic C=C stretching in the 1450-1600 cm⁻¹ region, and a C-F stretching vibration, typically observed between 1100-1300 cm⁻¹. researchgate.net

Analysis of these characteristic frequencies confirms the presence of both the 2-fluorophenyl and the trifluoromethanesulfonate functional groups within the molecule.

Table 2: Characteristic Vibrational Frequencies for (2-Fluorophenyl) trifluoromethanesulfonate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| SO₂ (Triflate) | Asymmetric Stretch | 1410 - 1450 |

| SO₂ (Triflate) | Symmetric Stretch | 1200 - 1250 |

| CF₃ (Triflate) | C-F Stretches | 1200 - 1300 |

| S-O-C | S-O Stretch | ~1030 |

| Ar-H | C-H Stretch | >3000 |

| Ar | C=C Stretch | 1450 - 1600 |

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to complement experimental data by providing a theoretical model of the molecule's geometry, conformation, and electronic properties. nih.govnih.gov

DFT is a computational method used to determine the lowest-energy three-dimensional arrangement of atoms in a molecule. researchgate.net For (2-fluorophenyl) trifluoromethanesulfonate, a geometry optimization would be performed to predict its most stable conformation. arxiv.orgscm.com

The process typically involves:

Selection of a Functional and Basis Set: A hybrid functional, such as B3LYP, combined with a Pople-style basis set, such as 6-311++G(d,p), is commonly used for such calculations as it provides a good balance between accuracy and computational cost. nih.gov

Geometry Optimization: Starting with an initial guess of the molecular structure, the algorithm iteratively adjusts the positions of the atoms to minimize the total electronic energy of the system until a stable equilibrium geometry is found. researchgate.net

The output of the calculation provides precise predictions of bond lengths, bond angles, and dihedral angles. A key conformational feature to analyze for this molecule is the dihedral angle defined by the C-O-S-C bonds, which describes the orientation of the triflate group relative to the plane of the fluorophenyl ring. These computational results can then be used to rationalize experimental findings, such as the observed NMR parameters or vibrational frequencies. nih.govmdpi.com

Theoretical Vibrational Frequencies and Force Field Derivations

Detailed theoretical calculations of the vibrational frequencies and force field derivations for (2-fluorophenyl) trifluoromethanesulfonate are not extensively documented in publicly available scientific literature. Computational chemistry, particularly using Density Functional Theory (DFT), is a standard method for predicting such properties. rsc.org These calculations typically involve optimizing the molecular geometry of the compound and then computing the second derivatives of the energy with respect to the atomic coordinates to determine the vibrational modes and their corresponding frequencies.

For related molecules, DFT calculations have been successfully employed to predict vibrational spectra. elsevierpure.comelsevierpure.com For instance, the vibrational frequencies of the trifluoromethanesulfonate (triflate) anion have been investigated using ab initio methods, providing assignments for the various stretching and bending modes of the CF3 and SO3 groups. acs.orgacs.org Similarly, studies on other aryl triflates and fluorinated aromatic compounds have utilized computational models to understand their spectroscopic properties. mdpi.commit.edu

A theoretical analysis for (2-fluorophenyl) trifluoromethanesulfonate would involve assigning calculated frequencies to specific vibrational modes, such as C-F stretching, C-H bending, phenyl ring vibrations, and the characteristic vibrations of the trifluoromethanesulfonate group (e.g., S-O, C-F, and S-C stretching). The force field, which describes the forces between the atoms, would be derived from these calculations and could be used for more complex molecular dynamics simulations. However, specific data tables and detailed force field parameters for this particular compound are not readily found in the performed searches.

Computational Studies on Reaction Pathways and Transition States

Computational studies focusing specifically on the reaction pathways and transition states of (2-fluorophenyl) trifluoromethanesulfonate are not prominently featured in the surveyed literature. Such studies are crucial for understanding the reactivity of a compound, including mechanisms of formation and subsequent reactions.

Generally, aryl triflates are known to be excellent leaving groups and are widely used in cross-coupling reactions, often involving transition metal catalysts like palladium. acs.orgacs.orgresearchgate.net Computational studies in this area typically focus on the mechanisms of these catalytic cycles, such as oxidative addition and reductive elimination steps. nih.govacs.org For example, DFT calculations have been used to investigate the energetics of transition states in the Pd-catalyzed fluorination of aryl triflates, providing insight into reaction mechanisms and the origins of regioselectivity. mit.eduacs.orgchemrxiv.org

A computational investigation into the reaction pathways of (2-fluorophenyl) trifluoromethanesulfonate could explore several areas:

Formation: The reaction pathway for the synthesis of the compound, likely from 2-fluorophenol, could be modeled to understand the transition state of the sulfonation reaction.

Nucleophilic Substitution: The energy profile for the displacement of the triflate group by various nucleophiles could be calculated to predict reactivity and selectivity. This would involve locating the transition state for the S_NAr (nucleophilic aromatic substitution) or other relevant mechanisms.

Decomposition: Thermal or photochemical decomposition pathways could be analyzed by calculating the activation barriers for bond cleavage.

While general mechanistic studies on aryl triflates provide a framework for understanding the potential reactivity of the 2-fluoro derivative, chemrxiv.orgnih.gov specific transition state structures, activation energies, and reaction coordinates for (2-fluorophenyl) trifluoromethanesulfonate have not been detailed in the available search results.

Advanced Methodologies and Emerging Applications in 2 Fluorophenyl Trifluoromethanesulfonate Research

Implementation in Continuous Flow Chemistry for Scalable Synthesis

Continuous flow chemistry has emerged as a powerful technology to address the challenges of scalability, safety, and efficiency in chemical synthesis. rsc.orgyoutube.com The precise control over reaction parameters such as temperature, pressure, and residence time, combined with superior heat and mass transfer, makes it an attractive alternative to traditional batch processing. nih.gov This is particularly relevant for the synthesis and functionalization of aryl triflates, where reactions can be hazardous or require stringent control.

While the synthesis of (2-fluorophenyl) trifluoromethanesulfonate (B1224126) itself is not extensively detailed in continuous flow literature, protocols for related sulfonates and their subsequent reactions demonstrate the potential for scalable production. For instance, a continuous flow protocol for the palladium-catalyzed formylation of aryl fluorosulfonates—compounds with reactivity comparable to aryl triflates—has been developed. rsc.org This process utilizes syngas in a heated reactor coil, achieving good to excellent yields of aryl aldehydes within minutes to a few hours. rsc.org The system's ability to handle gaseous reagents safely and efficiently highlights a key advantage of flow chemistry. rsc.orgrsc.org

Furthermore, decarboxylative cross-coupling reactions, which pair aryl triflates with aromatic carboxylic acids, have been successfully implemented in continuous flow reactors. rsc.org This approach allows for the efficient synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials. The enhanced safety and automation capabilities of flow systems are also beneficial for reactions involving potentially hazardous reagents or intermediates, such as the synthesis of aryl sulfonyl chlorides from chlorosulfonic acid. mdpi.comresearchgate.net

| Reaction Type | Substrate Class | Key Benefit of Flow Chemistry | Typical Conditions | Reference |

|---|---|---|---|---|

| Formylation | Aryl Fluorosulfonates | Safe handling of syngas, precise parameter control | 120°C, 20 bar, Pd(OAc)₂, dppp, DMSO | rsc.org |

| Decarboxylative Cross-Coupling | Aryl Triflates | Efficient mixing, scalability | Cu/Pd catalyst system | rsc.org |

| Diaryliodonium Salt Synthesis | Aryl Iodides/Arenes | Rapid (seconds residence time), scalable gram-scale production | m-CPBA, TfOH | acs.org |

Application in Radiochemistry for the Synthesis of Labeled Compounds (e.g., ¹⁸F-Labeling)

The unique properties of the fluorine-18 (B77423) (¹⁸F) isotope, including its convenient 110-minute half-life and its role in positron emission tomography (PET), make it invaluable for in vivo imaging in drug development and clinical diagnostics. nih.govnih.gov Aryl triflates, including (2-fluorophenyl) trifluoromethanesulfonate, serve as crucial precursors for introducing the ¹⁸F label into aromatic systems. This process, known as nucleophilic radiofluorination, allows for the late-stage modification of complex molecules to create PET radiotracers. researchgate.netnih.gov

The triflate group is an excellent leaving group, facilitating its displacement by [¹⁸F]fluoride ions. reddit.com This reaction is typically performed at elevated temperatures in polar aprotic solvents. acs.org The strategy is particularly advantageous for preparing PET imaging agents because nucleophilic [¹⁸F]fluoride can be readily produced with high molar activity, which is essential for imaging biological targets like receptors. acs.orgnih.gov

Research has focused on optimizing precursors and reaction conditions to achieve high radiochemical yields and purity. For example, N-difluoromethyltriazolium triflate has been evaluated as a precursor for synthesizing [¹⁸F]fluoroform, a key building block for introducing the radiolabeled trifluoromethyl group. nih.gov Similarly, efficient methods have been developed for the [¹⁸F]radiolabeling of monofluoroalkyl triflates to create [¹⁸F]difluoromethylated alkanes. rsc.org These advancements enable the creation of a diverse array of ¹⁸F-labeled compounds for PET imaging, targeting everything from neuroinflammation to cancer. nih.govnih.gov

| Precursor Type | ¹⁸F-Labeled Product | Significance | Reference |

|---|---|---|---|

| Aryl Triflates | Aryl [¹⁸F]Fluorides | General method for late-stage radiofluorination for PET. nih.gov | nih.gov |

| N-difluoromethyltriazolium triflate | [¹⁸F]Fluoroform | Provides a key [¹⁸F]trifluoromethylation building block with high molar activity. nih.gov | nih.gov |

| Monofluoroalkyl triflates | [¹⁸F]Difluoromethylated alkanes | Silver-free method with good functional group tolerance. rsc.org | rsc.org |

| Triflyl-pyridine intermediates | ¹⁸F-labeled peptides | Allows for one-step, late-stage radiolabeling of sensitive biomolecules. rsc.org | rsc.org |

Exploration of New Chemical Transformations and Reagent Development

The triflate moiety of (2-fluorophenyl) trifluoromethanesulfonate makes it a highly versatile coupling partner, far beyond its use in radiofluorination. It is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Heck reactions, which are fundamental for constructing complex molecular architectures. nih.gov

Recent research has expanded this chemical toolbox significantly. One major advancement is the direct arylation of heteroaromatics using aryl triflates via C-H activation. researchgate.netrsc.org This methodology circumvents the need to pre-functionalize the heterocycle, offering a more atom-economical route to important structural motifs found in pharmaceuticals. Another key development is the palladium-catalyzed conversion of aryl triflates directly into aryl fluorides using simple fluoride (B91410) salts, a transformation that is highly valuable for medicinal chemistry. nih.govmit.edu

Furthermore, novel multicomponent reactions have been designed to leverage the reactivity of aryl triflates. For instance, a three-component reaction enables the ortho-amino difunctionalization of aryl triflates through an aryne intermediate, allowing for the modular synthesis of diverse and highly substituted anilines. duke.edu The development of new palladium precatalysts, such as t-BuBrettPhos Pd G3, has also enabled milder reaction conditions for processes like the N-arylation of amino acid esters with aryl triflates. nih.gov These transformations showcase the ongoing innovation in harnessing the reactivity of aryl triflates for efficient and novel molecular construction.

Interdisciplinary Research Interfaces and Potential Future Directions

The versatility of (2-fluorophenyl) trifluoromethanesulfonate and its analogs places them at the intersection of several scientific disciplines. In medicinal chemistry, the ability to use aryl triflates in late-stage functionalization is profoundly impactful. A recently developed mild synthesis of aryl triflates from phenols allows for the modification of complex drug analogs and even sensitive biomolecules like peptides, enabling the fine-tuning of physicochemical and biological properties. nih.gov

In materials science, aryl triflates serve as building blocks for synthesizing advanced materials such as polymers and specialized coatings. chemimpex.com The cross-coupling reactions they readily undergo are essential for creating conjugated organic materials with specific electronic or photophysical properties. For example, novel hole-transport materials based on triptycene (B166850) have been developed using cross-coupling methodologies applicable to aryl triflates. mit.edu

Future directions in this field are aimed at developing more sustainable and efficient synthetic methods. This includes the exploration of photocatalytic couplings to synthesize arylsulfonamides, reducing reliance on transition metals and toxic reagents. researchgate.net The development of multimetallic catalyst systems that can selectively activate different aryl electrophiles, such as an aryl bromide in the presence of an aryl triflate, opens new avenues for complex molecule synthesis. nih.gov As these methodologies mature, the application of (2-fluorophenyl) trifluoromethanesulfonate and related compounds is expected to expand further into areas like chemical biology, diagnostics, and the creation of next-generation functional materials.

Q & A

Q. What are the standard synthetic methodologies for preparing (2-fluorophenyl) trifluoromethanesulfonate?

The compound is typically synthesized via sulfonation of 2-fluorophenol using trifluoromethanesulfonic anhydride under controlled conditions. A method involves dissolving 2-fluorophenol in an aprotic solvent like tetrahydrofuran (THF), followed by slow addition of trifluoromethanesulfonic anhydride and a base such as triethylamine to neutralize liberated protons. Reaction progress is monitored by thin-layer chromatography (TLC), and purification is achieved via column chromatography or recrystallization .

Q. What safety protocols are essential when handling (2-fluorophenyl) trifluoromethanesulfonate?

Due to its corrosive and reactive nature, strict safety measures are required:

Q. How can the purity of (2-fluorophenyl) trifluoromethanesulfonate be verified post-synthesis?

Purity is assessed using analytical techniques:

- TLC: Monitor reaction progress and confirm product homogeneity using a hexane/CH₂Cl₂ (9:1) solvent system .

- NMR Spectroscopy: Compare H and C NMR spectra with literature data to confirm structural integrity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of (2-fluorophenyl) trifluoromethanesulfonate?

Key optimization parameters include:

- Solvent Choice: THF or dichloromethane (DCM) enhances solubility of intermediates.

- Stoichiometry: Maintain a 1:1 molar ratio of 2-fluorophenol to trifluoromethanesulfonic anhydride to minimize side reactions.

- Temperature Control: Reactions are typically conducted at 0–25°C to suppress decomposition .

Q. What strategies address contradictions in spectroscopic data during characterization?

Contradictions in NMR or mass spectra may arise from residual solvents or byproducts. Mitigation steps:

Q. How does (2-fluorophenyl) trifluoromethanesulfonate behave in catalytic applications?

The compound’s strong electron-withdrawing triflate group enhances its utility as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura). Studies show it facilitates aryl-aryl bond formation under palladium catalysis, with yields >80% in DMF at 80°C . Kinetic studies using F NMR can track reaction progress .

Methodological Challenges and Solutions

Q. Why does (2-fluorophenyl) trifluoromethanesulfonate exhibit instability during storage, and how can this be mitigated?

Hydrolysis is a primary degradation pathway due to moisture sensitivity. Storage recommendations:

- Desiccants: Use anhydrous calcium chloride or molecular sieves in sealed containers.

- Temperature: Store at –20°C under inert gas (argon/nitrogen) .

Q. What advanced techniques are used to study its reactivity in complex reaction matrices?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.